molecular formula C9H10BrN3 B172201 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 146778-13-4

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B172201
CAS No.: 146778-13-4
M. Wt: 240.1 g/mol
InChI Key: NASYPSXAHKIZFK-UHFFFAOYSA-N
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Description

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 146778-13-4) is a high-value brominated heterocyclic compound that serves as a versatile and critical synthetic intermediate in modern organic and medicinal chemistry research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold renowned for its significant presence in pharmacologically active molecules . The reactive bromine atom at the 3-position makes this molecule an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and amination reactions, enabling the introduction of diverse carbon and nitrogen-based functional groups . This allows researchers to efficiently create extensive libraries of novel derivatives for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine scaffold is of exceptional interest in drug discovery, particularly in the development of targeted cancer therapies. Derivatives of this core have demonstrated potent activity as protein kinase inhibitors (PKIs), effectively targeting enzymes such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in various cancers . Beyond its primary application in therapeutics, this rigid, planar fused heterocycle also shows promising photophysical properties, making it a candidate for applications in material science, including the development of novel fluorophores . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, referring to the relevant safety data sheet prior to use. It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYPSXAHKIZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368089
Record name 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146778-13-4
Record name 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Cyclocondensation : The reaction begins with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation between 5-amino-3-methyl-1H-pyrazole and a 1,3-biselectrophilic reagent (e.g., enaminone). This step proceeds at 80°C in aqueous medium, facilitated by K₂S₂O₈, which acts as both an oxidant and a cyclization promoter.

  • Oxidative Bromination : Subsequent introduction of NaBr and additional K₂S₂O₈ induces regioselective bromination at the C3 position. The persulfate generates bromine radicals (*Br) under thermal conditions, enabling electrophilic substitution at the electron-rich pyrazole ring.

Procedure and Conditions

  • Molar Ratios :

    • Enaminone : Amino pyrazole : NaBr : K₂S₂O₈ = 1 : 1 : 1.2 : 2.5

  • Solvent : Water (1 mL per 0.2 mmol of enaminone)

  • Temperature : 80°C for 13 hours (1 hour for cyclocondensation, 12 hours for bromination)

  • Workup : Extraction with dichloromethane (DCM), drying over Na₂SO₄, and purification via column chromatography (ethyl acetate/hexane).

Table 1: Representative Yields for One-Pot Synthesis

Starting EnaminoneProduct Purity (%)Isolated Yield (%)
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one9885
Chalcone derivative (R = 4-Cl)9582

Stepwise Synthesis via Cross-Coupling Reactions

An alternative strategy employs a stepwise approach, where the pyrazolo[1,5-a]pyrimidine core is functionalized sequentially. This method is advantageous for introducing methyl groups at C2, C5, and C7 before bromination.

Key Steps:

  • Core Assembly : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized via cyclocondensation, followed by methylation at C2, C5, and C7 using methyl iodide (CH₃I) under basic conditions.

  • Bromination : The pre-functionalized core undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C.

Table 2: Bromination Efficiency with NBS

Methylation PatternNBS Equiv.Reaction Time (h)Yield (%)
2,5,7-Trimethyl1.1278
2,5-Dimethyl1.3365

Optimization of Reaction Conditions

Solvent Effects

Aqueous media in one-pot synthesis minimize byproduct formation, while aprotic solvents (e.g., DMF) in stepwise methods enhance methylation efficiency.

Table 3: Solvent Impact on One-Pot Bromination Yield

SolventDielectric ConstantYield (%)
H₂O80.185
DMF36.772
Acetonitrile37.568

Temperature and Catalysis

  • Optimal Temperature : 80°C for one-pot methods ensures complete cyclization and bromination.

  • Catalyst Screening : K₂S₂O₈ outperforms other oxidants (e.g., H₂O₂) in bromine radical generation, with a turnover number (TON) of 12.5.

Large-Scale Synthesis Considerations

Scalability of the one-pot method was demonstrated at 15 mmol scale, yielding 3.2 g (82%) of product with >95% purity. Key parameters include:

  • Reactor Type : Batch reactor with mechanical stirring

  • Purification : Gradient column chromatography (hexane → ethyl acetate)

  • Cost Analysis : NaBr and K₂S₂O₈ account for 60% of raw material costs, emphasizing the need for recycling.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

ParameterOne-Pot MethodStepwise Method
Total Steps13
Overall Yield (%)8562
ScalabilityExcellentModerate
ByproductsMinimalSignificant

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is highly reactive toward nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring. Key reactions include:

  • Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., DMF) yields 3-amino derivatives .

  • Alkoxylation/Thiolation : Substitution with alkoxides (e.g., NaOEt) or thiols (e.g., NaSH) under similar conditions produces 3-alkoxy or 3-thiol derivatives .

Table 1: Representative Substitution Reactions

ReagentConditionsProductYield (%)Reference
MorpholineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h3-Morpholino-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine78
Sodium ethoxideDMF, 100°C, 8h3-Ethoxy-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine65

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)<sub>2</sub> as a catalyst and Na<sub>2</sub>CO<sub>3</sub> as a base in PEG 400/water produces 3-aryl derivatives .

  • Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) in the presence of Pd(OAc)<sub>2</sub> and DABCO in CH<sub>3</sub>CN, 3-alkynylated products are obtained .

Table 2: Cross-Coupling Reaction Examples

Reaction TypeReagentCatalyst/BaseProductYield (%)Reference
Suzuki CouplingPhenylboronic acidPd(OAc)<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>, PEG 400/H<sub>2</sub>O3-Phenyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine90
SonogashiraPhenylacetylenePd(OAc)<sub>2</sub>, DABCO, CH<sub>3</sub>CN3-(Phenylethynyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine66

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation:

  • Hydrogenolysis : Using H<sub>2</sub> gas and Pd/C in ethanol at 60°C yields 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine .

Table 3: Reduction Reaction Conditions

ReagentCatalystSolventTemperatureTimeProductYield (%)Reference
H<sub>2</sub>Pd/C (10%)EtOH60°C6h2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine85

Oxidative Transformations

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective oxidation:

  • C–H Halogenation : Using NaX (X = Cl, Br, I) and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in water at 80°C introduces halogens at the 3-position .

Table 4: Oxidative Halogenation

OxidantHalide SourceSolventTemperatureTimeProductYield (%)Reference
K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>NaBrH<sub>2</sub>O80°C2hThis compound90

Mechanistic Insights

  • Substitution : Proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by the base, (2) nucleophilic attack on the electron-deficient pyrazolo[1,5-a]pyrimidine ring .

  • Cross-Coupling : Follows standard Pd(0)/Pd(II) catalytic cycles, with oxidative addition of the C–Br bond as the rate-limiting step .

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its diverse biological activities. Specifically, 3-bromo derivatives exhibit significant potential as enzyme inhibitors , particularly in the context of cancer and metabolic diseases.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective protein inhibitors. For instance, studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation. The compound 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has been linked to anticancer properties through its ability to modulate signaling pathways critical for cancer cell survival .

Psychopharmacological Effects

There is also evidence suggesting that derivatives of pyrazolo[1,5-a]pyrimidine may possess anxiolytic properties. This makes them potential candidates for the development of new psychopharmacological agents aimed at treating anxiety disorders .

Enzymatic Inhibition

The compound has been studied for its ability to modulate stearoyl-CoA desaturase (SCD) activity, which is relevant in the treatment of various metabolic disorders such as obesity and diabetes . The modulation of SCD can influence lipid metabolism and has implications for cardiovascular health.

Materials Science

In addition to its medicinal applications, this compound has been explored for its optoelectronic properties . The unique electronic structure of pyrazolo[1,5-a]pyrimidines allows them to function as effective fluorophores.

Fluorescent Materials

Recent studies have highlighted the use of these compounds in developing fluorescent materials. Their photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Engineering

The ability of pyrazolo[1,5-a]pyrimidines to form crystalline structures with unique conformational characteristics presents opportunities in crystal engineering. This could lead to advancements in solid-state applications and the design of new materials with tailored properties .

Agricultural Chemistry

The agricultural sector has also shown interest in halogenated pyrazolo[1,5-a]pyrimidines due to their potential as fungicides and insecticides . The compound's structure allows it to participate in various chemical reactions that can enhance its efficacy as a pesticide.

Pesticidal Properties

Research indicates that certain derivatives can exhibit fungicidal and insecticidal activities. The incorporation of bromine enhances the biological activity of these compounds, making them valuable in developing new agricultural chemicals .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryPMC10323951Demonstrated anticancer effects via enzyme inhibition.
PsychopharmacologyPMC10323951Potential anxiolytic properties identified.
Materials ScienceMDPI Molecules 2021Effective fluorophores for OLED applications.
Agricultural ChemistryPatent WO2008003753A1Efficacy as a fungicide and insecticide explored.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Derivatives

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Compound 9, CAS 960613-96-1)
  • Substituents : Bromine (C3), methyl (C5, C7).
  • Activity: Exhibits potent anxiolytic effects comparable to benzodiazepines but lacks CNS depressant potentiation of ethanol or barbiturates .
  • Therapeutic Advantage : Safer profile than diazepam in preclinical models due to reduced drug interaction risks .
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1)
  • Substituents : Bromine (C3), chlorine (C5, C7).
  • Physicochemical Properties : Higher molecular weight (266.91 g/mol) and density (2.16 g/cm³) compared to methylated analogues .
3-Bromo-7-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine (CAS 672323-88-5)
  • Substituents : Bromine (C3), chlorine (C7), thienyl (C5).

Methylated and Mixed-Substituent Analogues

2,5-Dimethyl-7-phenoxypyrazolo[1,5-a]pyrimidine
  • Substituents: Methyl (C2, C5), phenoxy (C7).
  • Synthetic Utility : Used as a precursor for Suzuki-Miyaura couplings to generate PI4KIIIβ inhibitors for respiratory diseases .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Compound 6)
  • Substituents : Methyl (C5, C7).
  • Activity : Marginal anxiolytic activity, highlighting the critical role of C3 bromine for enhanced efficacy .

Anticancer and Kinase Inhibition

  • 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine : Predicted to inhibit kinases (e.g., PI3Kδ or EGFR) due to methyl groups improving ATP-binding pocket interactions, similar to GDC-0941 .
  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one : Demonstrated utility in synthesizing Pim1 kinase inhibitors, with trifluoromethyl enhancing metabolic stability .
  • Pyrazolo[1,5-a]pyrimidine Coumarin Hybrids (e.g., Compound 7c): Show IC₅₀ = 2.70 µM against HEPG2 liver carcinoma, suggesting bromine’s role in cytotoxicity .

Neurological and Hormonal Effects

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine : Anxiolytic without sedation, unlike benzodiazepines .
  • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-PP : Acts as an ERβ-selective antagonist (36-fold selectivity), illustrating substituent-dependent receptor modulation .

Biological Activity

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10N3Br
  • Molecular Weight : 240.1 g/mol
  • CAS Number : 146778-13-4
  • IUPAC Name : this compound

The compound's structure includes a bromine atom and three methyl groups that enhance its reactivity and biological activity compared to similar compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the bromine atom is crucial as it increases the compound's binding affinity to various biological targets. This interaction can disrupt cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It may modulate the activity of various receptors, potentially leading to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by targeting specific kinases. For instance:

  • Case Study 1 : A study demonstrated that the compound inhibited the growth of several cancer cell lines by interfering with kinase signaling pathways. It showed promise in reducing tumor growth in preclinical models.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity:

  • Case Study 2 : In vitro studies revealed that this compound exhibited significant antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidineSimilarModerate anticancer activity
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrileSimilarLimited antimicrobial activity

This table highlights the unique biological activities associated with this compound compared to other compounds within its class.

Research Findings and Applications

Recent studies have explored the potential applications of this compound in drug development:

  • Medicinal Chemistry : Used as a building block for synthesizing novel kinase inhibitors.
  • Chemical Biology : Serves as a probe for investigating biological pathways related to cancer and infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves cyclocondensation of substituted 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, regioselectivity can be controlled using catalysts like KHSO₄ under ultrasound irradiation or KOH-mediated tandem reactions. Optimization of solvent (e.g., aqueous media) and temperature ensures high yields and minimizes byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of substituted pyrazolo[1,5-a]pyrimidines?

Key techniques include:

  • NMR spectroscopy : To resolve methyl, bromine, and aromatic proton environments (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry (MS) : For molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm substituents .
  • X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. How should researchers select in vitro biological models for screening pyrazolo[1,5-a]pyrimidine derivatives?

Cell lines with relevant genetic backgrounds (e.g., HeLa for p53-deficient cervical cancer or HEPG2 for liver carcinoma) are preferred. Endpoints like IC₅₀ (half-maximal inhibitory concentration), cell cycle arrest (flow cytometry), and apoptosis markers (BAX/Bcl-2 ratios via immunoblotting) provide mechanistic insights .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidines in kinase inhibition studies?

Contradictions often arise from substituent positioning. For example:

  • C-3 bromine : Enhances Pim-1 kinase inhibition but may reduce solubility .
  • C-5/C-7 methyl groups : Improve metabolic stability but could sterically hinder target binding . Systematic variation of substituents and computational docking (e.g., Glide SP scoring) help reconcile discrepancies .

Q. What experimental approaches are used to elucidate the mechanism of p53 activation by anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates?

Key methodologies include:

  • Immunocytochemistry : To track p53 nuclear translocation in HeLa cells .
  • RT-PCR and Western blotting : To quantify p53 target genes (e.g., BAX, p21) and phosphorylated p53 levels .
  • siRNA knockdown : To confirm p53-dependent apoptosis .

Q. How can computational methods address discrepancies in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Molecular dynamics simulations and QSAR models can predict binding affinities and pharmacokinetic properties. For example, ADMET profiling (e.g., hERG liability, CYP450 interactions) explains outliers in cellular assays .

Q. What challenges arise in achieving regioselective synthesis of polysubstituted pyrazolo[1,5-a]pyrimidines, and how are they mitigated?

Competing pathways (e.g., 5- vs. 7-substitution) are addressed by:

  • Catalyst selection : KHSO₄ promotes regioselective cyclization in aqueous media .
  • Microwave/ultrasound irradiation : Accelerates reaction rates and suppresses side products .

Q. How can pyrazolo[1,5-a]pyrimidine derivatives be repurposed for cross-disciplinary applications beyond oncology?

  • Photophysical studies : Fluorinated derivatives (e.g., 18F-labeled analogs) are used in PET imaging .
  • Material science : Electron-deficient cores enable OLED and sensor applications .

Data Contradiction Analysis

Q. Why do some pyrazolo[1,5-a]pyrimidines show divergent activities in kinase inhibition vs. antiproliferative assays?

Off-target effects (e.g., FLT-3 inhibition alongside Pim-1) or cell-specific signaling pathways (e.g., G2/M arrest in HeLa vs. G1 in SiHa) explain discrepancies. Combinatorial shRNA silencing and kinase profiling (e.g., KINOMEscan) clarify primary targets .

Methodological Optimization

Q. What steps are critical for scaling up pyrazolo[1,5-a]pyrimidine synthesis without compromising purity?

  • One-pot protocols : Reduce intermediate isolation steps (e.g., sequential condensation-cyclization) .
  • Green chemistry : Use ethanol/water mixtures to enhance sustainability .

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